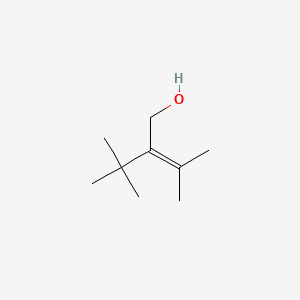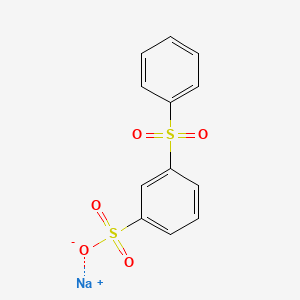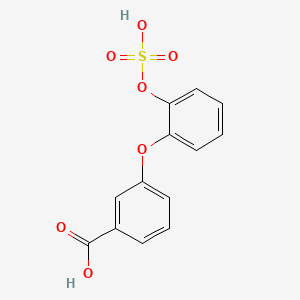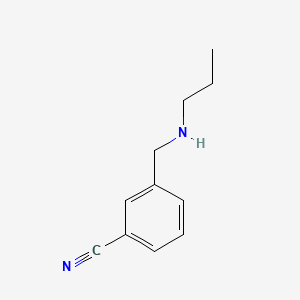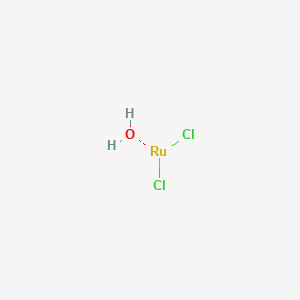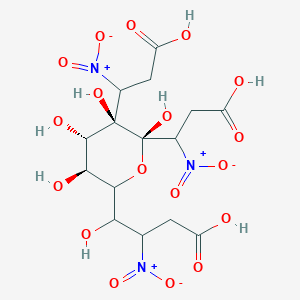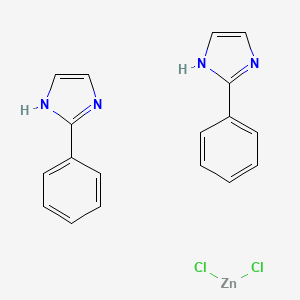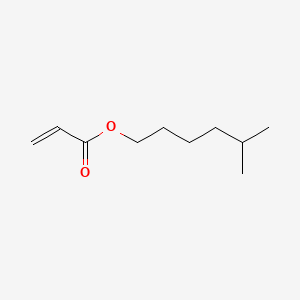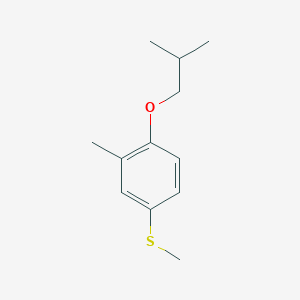
4-iso-Butoxy-3-methylphenyl methyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iso-Butoxy-3-methylphenyl methyl sulfide is an organic compound with the molecular formula C12H18OS. It contains a total of 32 atoms: 18 hydrogen atoms, 12 carbon atoms, 1 oxygen atom, and 1 sulfur atom . The compound features a six-membered aromatic ring, an ether group, and a sulfide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butoxy-3-methylphenyl methyl sulfide can be achieved through several methods. One common approach involves the reaction of 4-iso-butoxy-3-methylphenol with a suitable methylating agent in the presence of a base. The reaction conditions typically include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Organic solvents such as dichloromethane or toluene
Catalyst: Bases like sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-iso-Butoxy-3-methylphenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ether group, yielding simpler hydrocarbons.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens like chlorine or bromine (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrocarbons
Substitution: Nitro derivatives, halogenated compounds
Wissenschaftliche Forschungsanwendungen
4-iso-Butoxy-3-methylphenyl methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-iso-Butoxy-3-methylphenyl methyl sulfide involves its interaction with specific molecular targets. The compound’s sulfide group can undergo oxidation, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as antimicrobial activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-iso-Butoxy-3-methylphenol: Similar structure but lacks the sulfide group.
3-Methylphenyl methyl sulfide: Similar structure but lacks the iso-butoxy group.
4-Butoxy-3-methylphenyl methyl sulfide: Similar structure but with a different alkoxy group.
Uniqueness
4-iso-Butoxy-3-methylphenyl methyl sulfide is unique due to the presence of both the iso-butoxy and sulfide groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H18OS |
|---|---|
Molekulargewicht |
210.34 g/mol |
IUPAC-Name |
2-methyl-1-(2-methylpropoxy)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C12H18OS/c1-9(2)8-13-12-6-5-11(14-4)7-10(12)3/h5-7,9H,8H2,1-4H3 |
InChI-Schlüssel |
WKSNMNLBVSYTBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)SC)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


